1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione

Catalog No.
S714369
CAS No.
34569-29-4
M.F
C11H8ClNO2
M. Wt
221.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione

CAS Number

34569-29-4

Product Name

1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrole-2,5-dione

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-6H,7H2

InChI Key

BPKNINBFRMHMQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C=CC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC2=O)Cl

1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione (CAS 34569-29-4), commonly recognized as N-(4-chlorobenzyl)maleimide, is a highly specialized electron-deficient monomer and lipophilic thiol-reactive intermediate. Characterized by its reactive maleimide core and a polarizable para-chlorobenzyl substituent, this compound serves as a critical building block in two primary industrial domains: the synthesis of high-performance, heat-resistant transparent optical polymers, and the development of targeted agrochemicals and bioconjugates. Unlike standard aliphatic or rigid aryl maleimides, the chlorobenzyl architecture provides an optimal balance of steric flexibility, enhanced molar refractivity, and elevated lipophilicity (LogP), making it an ideal precursor for applications demanding strict thermal, optical, or biological performance baselines [1].

Research Fit

Reactive Core Maleimide scaffold for Michael addition and Diels-Alder workflows Synthetic building block fit
Subclass Profile Neutral N-substituted maleimide for antifungal screening studies Class-level context
Procurement Grade Commercial high-purity specification supports direct assay use Bypasses post-synthetic purification

Procurement substitution with more common analogs, such as N-phenylmaleimide (NPM) or unsubstituted N-benzylmaleimide (NBM), frequently compromises end-product specifications. In polymer compounding, NPM introduces excessive backbone rigidity that leads to material brittleness, while its high sublimation rate causes severe mold fouling during high-temperature extrusion. Conversely, unsubstituted NBM lacks the heavy halogen atom necessary to achieve high refractive indices in optical resins. In pharmaceutical and agrochemical screening, substituting the 4-chlorobenzyl group with a generic benzyl or alkyl group drastically alters the molecule's partition coefficient and specific hydrophobic pocket binding, often resulting in an order-of-magnitude loss in target affinity against key enzymes and increased off-target reactivity[1].

Substitution Risk

N-substituent N-substituted maleimides show structure-dependent profiles; the 4-chlorobenzyl group confers distinct lipophilicity and electrophilicity that may not transfer to simple N-alkyl or N-aryl analogs.
Antifungal Neutral subclass compounds may differ significantly from basic maleimides. Class-level MIC differences can exceed 8-fold, making direct substitution unreliable without quantitative validation.
Cytostatic While neutral and basic maleimides may show comparable reported cytostatic response, minor N-substituent modifications can shift selectivity profiles and should not be assumed interchangeable.

Thermal Stability and Refractive Index in Copolymers

When copolymerized with styrene or methyl methacrylate, N-(4-chlorobenzyl)maleimide significantly outperforms unsubstituted N-benzylmaleimide in both thermal and optical metrics. The incorporation of the polarizable chlorine atom restricts polymer chain mobility and increases molar refractivity. Studies indicate that at a 20 mol% loading in a styrene copolymer, the 4-chlorobenzyl derivative yields a Glass Transition Temperature (Tg) approximately 8-12°C higher than the NBM baseline, while simultaneously elevating the refractive index (nD) from ~1.57 to >1.59 [1]. This dual enhancement is critical for manufacturing heat-resistant optical components.

Evidence DimensionGlass Transition Temperature (Tg) and Refractive Index (nD) at 20 mol% loading
Target Compound DataTg enhancement of +8 to +12°C; nD > 1.59
Comparator Or BaselineUnsubstituted N-benzylmaleimide (lower Tg, nD ~1.57)
Quantified DifferenceUp to 12°C higher thermal stability and +0.02 higher refractive index
ConditionsFree-radical copolymerization with styrene, evaluated via DSC and Abbe refractometry

Enables the procurement of a single monomer that simultaneously upgrades both the heat resistance and optical clarity of transparent plastics.

Synthetic Yield
Data to verify
82% isolated yield
Supports procurement cost review for in-house preparation
Reported yield vs. typical 45–75% range; source-specific review

Volatility and Processability in Melt Extrusion

A major industrial limitation of standard N-phenylmaleimide (NPM) is its high vapor pressure at typical polymer processing temperatures (>200°C), which leads to outgassing, worker exposure, and mold fouling. The higher molecular weight and specific intermolecular interactions of 1-((4-chlorophenyl)methyl)-1H-pyrrole-2,5-dione substantially depress its sublimation rate. Thermogravimetric analysis (TGA) demonstrates that the onset of weight loss for the chlorobenzyl derivative is delayed by over 25°C compared to NPM under identical heating conditions [1]. This allows for higher processing temperatures without compromising the structural integrity of the monomer or the manufacturing equipment.

Evidence DimensionSublimation rate / Onset of thermal weight loss (TGA)
Target Compound DataDelayed weight loss onset (>25°C improvement)
Comparator Or BaselineN-phenylmaleimide (NPM) (high sublimation at >150°C)
Quantified Difference>25°C higher thermal onset before volatilization
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere at 10°C/min heating rate

Reduces equipment maintenance costs and improves safety profiles during high-temperature industrial polymer extrusion.

Antifungal MIC
Class-level
0.5–4 µg/mL
Supports antifungal screening context for neutral maleimides
vs. basic maleimides >32 µg/mL; broth microdilution context

Target Affinity in Agrochemical Screening

In the development of novel fungicides and enzyme inhibitors, the 4-chlorobenzyl moiety provides a precise steric and electronic fit for hydrophobic binding pockets that generic maleimides cannot match. Assays evaluating maleimide derivatives against chitin synthase (CHS) demonstrate that 4-chlorobenzyl substituted analogs achieve half-maximal inhibitory concentrations (IC50) as low as 0.12 mM. In contrast, standard reference inhibitors like polyoxin B or unsubstituted aliphatic maleimides show weaker inhibition (IC50 ≥ 0.19 mM)[1]. The halogenation increases the LogP, facilitating better membrane penetration and target engagement in whole-cell assays.

Evidence DimensionChitin Synthase (CHS) Inhibitory Activity (IC50)
Target Compound DataIC50 = 0.12 mM (for optimized 4-chlorobenzyl derivatives)
Comparator Or BaselinePolyoxin B (IC50 = 0.19 mM) and unsubstituted maleimides (>0.5 mM)
Quantified Difference37% higher potency than polyoxin B; >4x higher than generic maleimides
ConditionsIn vitro chitin synthase inhibition assay and whole-cell antifungal screening

Provides a highly potent, lipophilic starting scaffold for R&D teams synthesizing next-generation agricultural fungicides or targeted covalent inhibitors.

Cytostatic IC50
Class-level
Reported <0.1 µg/mL
Supports cell-model endpoint review; subclass comparison context
HeLa/MCF-7 model context; equipotent across subclasses
Commercial Purity
Specification review
≥97% (HPLC)
May reduce post-synthetic purification requirements
Absolute purity gap vs. ~82% crude synthetic yield

High-Refractive-Index Optical Resins

Due to its ability to simultaneously increase the glass transition temperature (Tg) and the refractive index, this compound is the optimal comonomer for advanced optical plastics. It is specifically recommended for procurement in the manufacturing of camera lenses, optical fibers, and transparent display substrates where standard N-benzylmaleimide fails to meet the refractive index requirements [1].

Low-Fouling Heat-Resistant Blends

In industrial compounding of ABS, PVC, or PMMA, substituting N-phenylmaleimide with the 4-chlorobenzyl derivative significantly reduces outgassing and mold fouling. This makes it the preferred choice for high-throughput extrusion facilities aiming to minimize equipment downtime and improve the surface finish of molded parts [2].

Covalent Inhibitor and Fungicide Precursors

The enhanced lipophilicity and specific steric profile of the 4-chlorobenzyl group make this maleimide an ideal electrophilic pharmacophore. It is highly suited for R&D procurement in agrochemical development, specifically for synthesizing chitin synthase inhibitors, or in medicinal chemistry for designing membrane-permeable, thiol-reactive probes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifungal lead discovery
Neutral maleimide subclass profile
Antifungal screening SAR and MIC endpoint review
Covalent probe development
Thiol-reactive maleimide core
Cysteine-target engagement and cell permeability context
Synthetic building block
Reported synthetic accessibility
Diels-Alder and Michael addition workflow fit
Comparative maleimide studies
Defined 4-chlorobenzyl anchor
N-substituent structure-activity comparison

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

221.0243562 g/mol

Monoisotopic Mass

221.0243562 g/mol

Heavy Atom Count

15

Wikipedia

1-[(4-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione

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